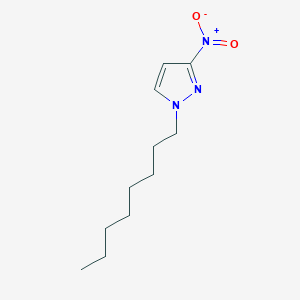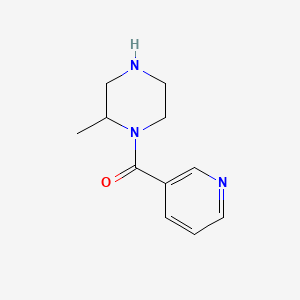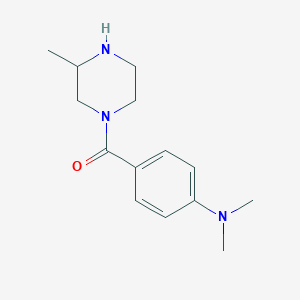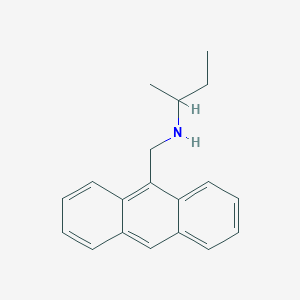![molecular formula C9H6Br2N4O2 B6362316 3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-27-3](/img/structure/B6362316.png)
3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “3,5-Dibromo-1-[(4-nitrophenyl)methyl]-1H-1,2,4-triazole” belong to a class of organic compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of triazole derivatives often involves reactions with various reagents under different conditions . For instance, 4,5-dibromo-1H-1,2,3-triazole can be synthesized by various routes and reacted with different reagents to give isolable products .Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions, including bromine-lithium exchange reactions . The specific reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, and solubility . Without specific data for “this compound”, it’s difficult to provide an accurate analysis of its physical and chemical properties.Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : 3,5-Dibromo-1H-1,2,4-triazoles can be synthesized using various routes and react with different chloromethyl ethers and chloroformates, leading to diverse substituted products (Iddon & Nicholas, 1996).
- Chemical Structure Analysis : The structural elucidation of triazoles, including 3,5-dibromo variants, is commonly achieved through techniques like infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry, which confirm the formation of the heterocyclic aromatic 1,2,3-triazole ring (Vo, 2020).
Biological and Medicinal Applications
- Antimicrobial Properties : Some triazole derivatives, including those with dibromo-substitutions, have been investigated for their antimicrobial activities against various bacterial strains, showcasing their potential in medicinal chemistry (Bektaş et al., 2007).
Materials Chemistry
- Use in Energetic Materials : Certain 1,2,4-triazoles, like the nitro-rich variants, have been studied for their thermal stability and potential use in explosives and propellants, highlighting their significance in materials science (Rao et al., 2016).
Chemical Reactivity and Properties
- Reactivity with Other Compounds : Research has shown that 3,5-dibromo-1,2,4-triazoles react with various NH-azoles, leading to the formation of diverse compounds, which indicates the reactivity and versatility of these triazoles in chemical synthesis (Khaliullin et al., 2014).
- Structural Studies : Investigations into the crystal structures of dibromo-triazoles provide insights into their molecular arrangements, which is essential for understanding their chemical behavior and potential applications (Wang et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dibromo-1-[(4-nitrophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N4O2/c10-8-12-9(11)14(13-8)5-6-1-3-7(4-2-6)15(16)17/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPIODUGUPJNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)
![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)




![2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine](/img/structure/B6362308.png)

![Methyl 4-[(dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B6362335.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]piperazine](/img/structure/B6362345.png)
